![molecular formula C16H10ClN5S B11378414 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11378414.png)

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

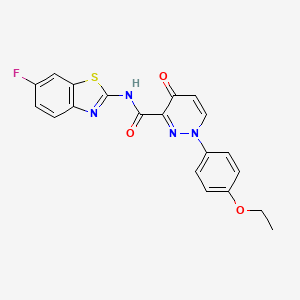

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a chlorophenyl and pyridinyl substituent, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[(E)-2-(4-Chlorphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch Cyclisierung von Hydrazinderivaten mit Schwefelkohlenstoff und anschließendem Umsatz mit Hydrazinhydrat synthetisiert werden.

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch die Reaktion des Triazolintersmediats mit Thiosemicarbazid in Gegenwart eines Oxidationsmittels gebildet.

Substitutionsreaktionen: Die Chlorphenyl- und Pyridinylgruppen werden durch Substitutionsreaktionen unter Verwendung geeigneter halogenierter Vorstufen und nukleophiler Substitutionsbedingungen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

6-[(E)-2-(4-Chlorphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an den Chlorphenyl- oder Pyridinylpositionen mit Nukleophilen wie Aminen oder Thiolen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Nukleophile: Amine, Thiole

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion zu entsprechenden Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

6-[(E)-2-(4-Chlorphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Studien zu seinem Potenzial als Enzyminhibitor und seinen Interaktionen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine pharmakologischen Aktivitäten, darunter Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 6-[(E)-2-(4-Chlorphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Effekten führt. So kann es beispielsweise die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt.

Wirkmechanismus

The mechanism of action of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin: Ähnliche Struktur, aber unterschiedliche Substituenten.

1,2,4-Triazolo[5,1-b][1,3,5]thiadiazin: Unterschiedliches Fusionsmuster der Triazol- und Thiadiazinringe.

1,2,4-Triazolo[1,5-c][1,3,5]thiadiazin: Eine weitere isomere Form mit einer anderen Ringfusion.

Einzigartigkeit

6-[(E)-2-(4-Chlorphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol ist aufgrund seiner spezifischen Substituenten und des Fusionsmusters der Triazol- und Thiadiazolringe einzigartig. Diese Strukturmerkmale tragen zu seinen unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen macht.

Eigenschaften

Molekularformel |

C16H10ClN5S |

|---|---|

Molekulargewicht |

339.8 g/mol |

IUPAC-Name |

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C16H10ClN5S/c17-13-4-1-11(2-5-13)3-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-3+ |

InChI-Schlüssel |

DCIZXDMRUHYURP-ZZXKWVIFSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11378331.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-5-[3-(propan-2-yloxy)propyl]-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11378334.png)

![N-(3,4-dimethoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11378346.png)

![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11378350.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11378356.png)

![N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11378362.png)

![10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11378369.png)

![2-(4-fluorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11378377.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11378381.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11378384.png)

![N-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378393.png)